4-Iodocinnamic acid

Description

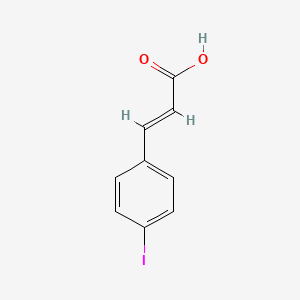

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodocinnamic acid chemical properties

An In-depth Technical Guide to 4-Iodocinnamic Acid: Properties, Reactivity, and Applications

Introduction

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, stands as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] While its parent compound is known for its role in flavorings, perfumery, and as a biosynthetic precursor, the introduction of an iodine atom at the para position of the phenyl ring dramatically enhances its synthetic versatility.[1][2] The carbon-iodine bond serves as a highly reactive handle for sophisticated carbon-carbon bond-forming reactions, making 4-iodocinnamic acid an indispensable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core chemical properties, reactivity profile, and strategic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of its application. 4-Iodocinnamic acid is systematically identified by its structural and registry information.

-

IUPAC Name : 3-(4-iodophenyl)prop-2-enoic acid[3]

-

Synonyms : p-Iodocinnamic acid, 3-(4-iodophenyl)acrylic acid[4]

-

CAS Number : 34633-09-5[3]

The molecule's architecture, featuring a carboxylic acid, an alkene, and an iodo-substituted aromatic ring, dictates its chemical behavior.

Caption: 2D structure of 4-Iodocinnamic acid.

Physicochemical Properties

The physical characteristics of 4-Iodocinnamic acid are essential for determining appropriate solvents, reaction conditions, and storage protocols. It typically appears as a white to off-white solid.[4]

| Property | Value | Source |

| Melting Point | 270-271 °C | [4] |

| Boiling Point (Predicted) | 362.0 ± 25.0 °C | [4] |

| Density (Predicted) | 1.862 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.37 ± 0.10 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

Its low solubility in water but good solubility in many organic solvents is typical for compounds of its class.[1] For reactions, solvents like DMF, DMSO, acetonitrile, or THF are often employed. Storage in a cool, dry, well-ventilated place, protected from light, is recommended to maintain its stability.[4][6]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 4-Iodocinnamic acid. The key expected features are outlined below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals. The vinylic protons of the acrylate moiety appear as two doublets, typically in the range of 6.5-7.8 ppm, with a large coupling constant (~16 Hz) confirming the trans configuration. The aromatic protons on the iodophenyl ring appear as two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 12 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm.[7] Carbons of the aromatic ring and the double bond will resonate in the 119-145 ppm region.[7] The carbon atom bonded to the iodine will show a characteristic upfield shift compared to unsubstituted benzene due to the heavy atom effect.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] A sharp, strong peak for the C=O (carbonyl) stretch is expected around 1680-1700 cm⁻¹.[8] The alkene C=C stretch appears around 1620-1640 cm⁻¹, and C-H stretches for the aromatic ring and alkene are found just above 3000 cm⁻¹.[8]

-

Mass Spectrometry : In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 274, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The true power of 4-Iodocinnamic acid lies in its reactivity, which is dominated by the aryl iodide moiety. The C-I bond is the weakest among the aryl halides, making it an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the sequential and regioselective modification of the molecule, a cornerstone of modern synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl group is a premier coupling partner, enabling the formation of new carbon-carbon bonds under relatively mild conditions.[9] This functionality is central to its use in constructing complex scaffolds for drug discovery.

The Heck reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an alkene.[10][11] This reaction is instrumental in synthesizing substituted styrenes and other complex olefinic structures. The high reactivity of the C-I bond allows these reactions to proceed with high efficiency, often under milder conditions than those required for aryl bromides or chlorides.[9]

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

General Protocol: Heck Coupling

-

Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Iodocinnamic acid (1.0 eq.), the desired alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or water) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2-3 eq.).[12][13]

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

The Sonogashira coupling enables the direct linkage of the aryl iodide with a terminal alkyne, a critical transformation for synthesizing arylalkynes.[14] These structures are prevalent in pharmaceuticals, natural products, and organic materials. The reaction proceeds under mild conditions using a dual catalyst system of palladium and copper(I).[15]

Caption: Catalytic cycles of the Sonogashira reaction.

General Protocol: Sonogashira Coupling

-

Setup: In a flask under an inert atmosphere, combine 4-Iodocinnamic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Reagents: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, piperidine).[16]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the resulting arylalkyne product by column chromatography.

The Suzuki reaction is one of the most widely used cross-coupling methods, creating C-C bonds between the aryl iodide and an organoboron species (typically a boronic acid or ester).[17] It is exceptionally robust, tolerant of a wide range of functional groups, and is a preferred method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[18][19]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol: Suzuki Coupling

-

Setup: Combine 4-Iodocinnamic acid (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) in a reaction flask.[20]

-

Solvent: Add a solvent system, often a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

-

Reaction: Degas the mixture (e.g., by bubbling argon through it) before heating to reflux (typically 80-110 °C). Monitor the reaction progress.

-

Workup: After completion, cool the mixture, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic phases, wash with brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography or recrystallization.

Synthesis of 4-Iodocinnamic Acid

4-Iodocinnamic acid is readily synthesized via established condensation reactions. A common and efficient method is the Knoevenagel condensation between 4-Iodobenzaldehyde and malonic acid, often catalyzed by a base like pyridine or piperidine.[21]

Protocol: Synthesis via Knoevenagel Condensation

-

Reagents: In a round-bottom flask, dissolve 4-Iodobenzaldehyde (1.0 eq.) and malonic acid (1.1 eq.) in pyridine.

-

Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq.).

-

Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by observing the evolution of CO₂ (decarboxylation).

-

Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. This will precipitate the crude 4-Iodocinnamic acid.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Applications in Research and Drug Development

The synthetic flexibility of 4-Iodocinnamic acid makes it a valuable tool for medicinal chemists.

-

Scaffold for Bioactive Molecules: It serves as a precursor for compounds with demonstrated biological activities, including potent cytotoxicity against cancer cells and antimicrobial properties.[5]

-

Molecular Probes and Ligands: The ability to easily introduce diverse substituents via cross-coupling allows for the systematic synthesis of libraries of compounds to probe biological targets, such as NMDA receptors.[22]

-

Fragment-Based Drug Discovery (FBDD): As a functionalized aromatic fragment, it can be elaborated into more complex lead compounds.

-

Material Science: The rigid, conjugated structure that can be built from 4-iodocinnamic acid derivatives makes them useful in the development of organic electronic materials.

Safety and Handling

While not acutely toxic, proper handling of 4-Iodocinnamic acid is essential. It is classified as an irritant.[23][24]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[23][25] Use in a well-ventilated area or a chemical fume hood.[25]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[23][24]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

4-Iodocinnamic acid is far more than a simple derivative of a natural product. Its true value is realized through the strategic reactivity of its carbon-iodine bond, which unlocks access to a vast chemical space via robust and reliable cross-coupling methodologies. For researchers in organic synthesis and drug development, it represents a versatile and powerful platform for the efficient construction of novel molecular entities with significant potential in both medicine and materials science.

References

-

PubChem. (n.d.). 4-Iodocinnamic acid. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community (GCTLC). (2023). A Microscale Heck Reaction In Water. Retrieved from [Link]

-

Dicks, A. P., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of ChemTech Research, 11(01), 22-31. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]... (Video ID not available for a stable link)

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

MDPI. (2002). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 7(10), 727-731. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

PubMed. (2000). Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry. J Pept Res, 55(2), 147-56. Retrieved from [Link]

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Iodocinnamic acid | C9H7IO2 | CID 3599788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-IODOCINNAMIC ACID CAS#: 34633-09-5 [amp.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 11. Heck Reaction [organic-chemistry.org]

- 12. gctlc.org [gctlc.org]

- 13. A Microscale Heck Reaction In Water [chemeducator.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scispace.com [scispace.com]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. 4-IODOCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 22. Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry: a novel route for the synthesis of 4-hydroxycinnamoyl coenzyme A and NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 4-Iodocinnamic Acid

Abstract: 4-Iodocinnamic acid is a crucial building block in organic synthesis, particularly valued in the development of pharmaceuticals and functional materials due to the reactivity of its carbon-iodine bond in cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to 4-iodocinnamic acid, designed for researchers, chemists, and drug development professionals. We will explore three core methodologies: the Sandmeyer reaction starting from 4-aminocinnamic acid, direct electrophilic iodination of cinnamic acid, and palladium-catalyzed cross-coupling reactions. This document offers detailed, step-by-step protocols, discusses the underlying mechanisms, and presents comparative data to assist scientists in selecting the most suitable method for their specific application.

Introduction and Strategic Overview

4-Iodocinnamic acid, with the chemical formula C₉H₇IO₂, is a derivative of cinnamic acid where an iodine atom is substituted at the para (4-position) of the phenyl ring.[3] This substitution is of high strategic value in synthetic chemistry. The C-I bond is the most reactive among aryl halides, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are foundational in modern medicinal chemistry for constructing complex molecular architectures.[4] The cinnamic acid moiety itself is a well-known pharmacophore, and its derivatives have shown a variety of biological activities, including anticancer and anti-inflammatory properties.[5][6]

Choosing a Synthetic Pathway

The selection of an optimal synthesis protocol depends on several factors: availability of starting materials, desired scale, purity requirements, and laboratory equipment. The following diagram outlines a decision-making framework for choosing a synthetic route.

Caption: Decision framework for selecting a synthesis route.

Protocol 1: Sandmeyer Reaction from 4-Aminocinnamic Acid

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including halides, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[7][8] This method is particularly effective when the starting amine is readily available and high purity is desired.

Principle and Mechanism

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (4-aminocinnamic acid) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C), to form a diazonium salt.[9]

-

Iodide Displacement: The resulting diazonium salt is then treated with an iodide salt, most commonly potassium iodide (KI). Unlike the chloro- and bromo- versions of the Sandmeyer reaction which require a copper(I) catalyst, the iodination reaction does not typically require a catalyst as the iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.[10] The reaction is driven by the irreversible loss of nitrogen gas (N₂), a highly stable molecule.[8]

Caption: Workflow for the Sandmeyer synthesis of 4-Iodocinnamic Acid.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Aminocinnamic Acid | 163.18 | 10.0 g | 0.0613 |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.6 g | 0.0667 |

| Potassium Iodide (KI) | 166.00 | 11.2 g | 0.0675 |

| Deionized Water | 18.02 | As needed | - |

| Sodium Thiosulfate | 158.11 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Procedure:

-

Diazotization: In a 250 mL flask, suspend 10.0 g of 4-aminocinnamic acid in 100 mL of water and 25 mL of concentrated HCl.[11][12] Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 4.6 g of sodium nitrite in 20 mL of cold water dropwise. Ensure the temperature is maintained below 5 °C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt should result in a clear solution.

-

Sandmeyer Reaction: In a separate 500 mL flask, dissolve 11.2 g of potassium iodide in 50 mL of water and cool to 0-5 °C.[13]

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. If any excess iodine color persists, add a small amount of sodium thiosulfate solution to quench it.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold water.

-

Recrystallize the solid from an ethanol/water mixture to afford pure 4-iodocinnamic acid as a pale yellow or off-white solid.

Advantages and Disadvantages

-

Advantages: High yields, high purity of the final product, and a well-established, reliable procedure.

-

Disadvantages: The diazonium salt intermediate is unstable and potentially explosive if allowed to dry, requiring careful temperature control. The use of corrosive mineral acids is also a consideration.

Protocol 2: Direct Electrophilic Iodination of Cinnamic Acid

Direct iodination of an aromatic ring is a straightforward approach if the starting arene is sufficiently activated. For cinnamic acid, the phenyl ring is moderately activated by the vinyl group, but strong iodinating conditions are typically required for good yields and regioselectivity.

Principle and Mechanism

This reaction is an electrophilic aromatic substitution (SEAr). Molecular iodine (I₂) itself is a weak electrophile, so it is almost always used with an oxidizing agent or an acid catalyst to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[2] A common and effective reagent system is N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid or trifluoroacetic acid.[14][15] The acid protonates NIS, generating a highly electrophilic iodine species that is then attacked by the electron-rich aromatic ring of cinnamic acid.[14] The directing effect of the vinyl group favors substitution at the ortho and para positions. Due to steric hindrance, the para product (4-iodocinnamic acid) is typically the major isomer.

Caption: Mechanism of electrophilic iodination using NIS.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Cinnamic Acid | 148.16 | 7.4 g | 0.05 |

| N-Iodosuccinimide (NIS) | 224.99 | 12.4 g | 0.055 |

| Concentrated H₂SO₄ | 98.08 | 100 mL | - |

| Crushed Ice | 18.02 | ~300 g | - |

| Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - |

| Dichloromethane (DCM) | 84.93 | For extraction | - |

Procedure:

-

Reaction Setup: In a flask protected from light, carefully add 100 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath.

-

Slowly add 7.4 g of cinnamic acid to the cold sulfuric acid with stirring until it is fully dissolved.

-

Iodination: Add 12.4 g of N-Iodosuccinimide (NIS) portion-wise to the solution, ensuring the temperature is maintained between 0 and 5 °C.[2][14]

-

Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, carefully pour the reaction mixture onto ~300 g of crushed ice with stirring.

-

Add a saturated aqueous solution of sodium sulfite to reduce any excess iodine species until the dark color disappears.

-

The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

-

If impurities are present, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Advantages and Disadvantages

-

Advantages: A more direct route starting from readily available cinnamic acid. Can be a one-pot procedure.

-

Disadvantages: Requires handling of large quantities of strong, corrosive acid. Regioselectivity can be an issue, potentially leading to a mixture of ortho and para isomers, which may require chromatographic separation.

Protocol 3: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling an unsaturated halide (like an aryl iodide) with an alkene in the presence of a palladium catalyst and a base.[16] To synthesize 4-iodocinnamic acid, this would involve reacting a di-iodinated benzene derivative with acrylic acid, though a more common application of the Heck reaction would be to synthesize cinnamic acid derivatives from an aryl halide and acrylic acid.[17][18] For the purpose of this guide, we will consider the synthesis of 4-iodocinnamic acid from 4-iodobenzoic acid and ethylene, or a related variant. A more direct Heck approach would couple 1,4-diiodobenzene with acrylic acid.

Principle and Mechanism

The catalytic cycle of the Heck reaction generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 1,4-diiodobenzene) to form a Pd(II) complex.

-

Migratory Insertion: The alkene (acrylic acid) coordinates to the palladium center and then inserts into the Pd-Aryl bond.

-

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. Reductive elimination of HX (where X is the halide) with the help of a base regenerates the Pd(0) catalyst, completing the cycle.[16]

Caption: Simplified catalytic cycle of the Heck Reaction.

Representative Experimental Protocol

This protocol describes the coupling of 1,4-diiodobenzene with acrylic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 1,4-Diiodobenzene | 329.91 | 16.5 g | 0.05 |

| Acrylic Acid | 72.06 | 3.6 g | 0.05 |

| Palladium(II) Acetate | 224.50 | 0.112 g | 0.0005 (1 mol%) |

| Triethylamine (TEA) | 101.19 | 15.2 g (21 mL) | 0.15 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

Reaction Setup: To a dry 250 mL flask, add 16.5 g of 1,4-diiodobenzene, 0.112 g of palladium(II) acetate, and 100 mL of DMF.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add 3.6 g of acrylic acid and 15.2 g of triethylamine to the mixture under an inert atmosphere.

-

Heck Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 300 mL of water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of ~2. This will precipitate the product.

-

Filter the crude product and wash it with water.

-

The crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-iodocinnamic acid.

Advantages and Disadvantages

-

Advantages: High functional group tolerance and versatility. Modern catalysts can achieve high turnover numbers.

-

Disadvantages: Palladium catalysts can be expensive. Reaction conditions may require careful optimization (catalyst, base, solvent, temperature). Potential for side reactions like homocoupling of the aryl halide.

Characterization of 4-Iodocinnamic Acid

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to pale yellow crystalline solid |

| Molecular Formula | C₉H₇IO₂ |

| Molar Mass | 274.06 g/mol [1] |

| Melting Point | 238-242 °C |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 1H, =CH), ~7.5 (d, 2H, Ar-H), ~6.6 (d, 1H, =CH) |

| ¹³C NMR (DMSO-d₆) | δ ~167.5, ~143.0, ~137.5, ~134.0, ~130.0, ~121.0, ~96.0 ppm[19] |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care.

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and a lachrymator. Avoid inhalation and contact with skin.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

-

Organic Solvents (DMF, DCM): Are volatile and may be toxic or flammable.

-

Conclusion

The synthesis of 4-iodocinnamic acid can be successfully achieved through several distinct pathways. The Sandmeyer reaction is a robust and high-yielding choice when starting from 4-aminocinnamic acid. Direct iodination offers the most straightforward route from cinnamic acid but requires careful control to manage harsh conditions and ensure regioselectivity. The Heck reaction represents a modern, versatile approach, though it may require more significant optimization and investment in catalysts. The ultimate choice of method will be guided by the specific needs and constraints of the research or development project at hand.

References

-

Jia, W., et al. (2015). Iodine-Promoted Decarboxylative C-S Cross-Coupling of Cinnamic Acids with Sodium Benzene Sulfinates. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from: [Link]

-

Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Retrieved from: [Link]

-

ResearchGate. (2015). Iodine-Promoted Decarboxylative C-S Cross-Coupling of Cinnamic Acids with Sodium Benzene Sulfinates. Retrieved from: [Link]

-

Olsen, K. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Sulfur Chemistry, 28(9), 1281. Retrieved from: [Link]

-

PubChem. (n.d.). 4-Iodocinnamic acid. Retrieved from: [Link]

-

ResearchGate. (2018). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from: [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from: [Link]

-

Green Chemistry Teaching and Learning Community. (2023). A Microscale Heck Reaction In Water. Retrieved from: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from: [Link]

-

ResearchGate. (2007). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from: [Link]

-

ResearchGate. (2010). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from: [Link]

-

LookChem. (n.d.). 4-AMINOCINNAMIC ACID wiki. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). 4-Aminocinnamic Acid. Retrieved from: [Link]

-

Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from: [Link]

-

Milic, N., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(6), 850-856. Retrieved from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Iodocinnamic acid | C9H7IO2 | CID 3599788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. byjus.com [byjus.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. guidechem.com [guidechem.com]

- 12. 4-Aminocinnamic Acid [myskinrecipes.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. gctlc.org [gctlc.org]

- 18. A Microscale Heck Reaction In Water [chemeducator.org]

- 19. rsc.org [rsc.org]

4-Iodocinnamic acid spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Iodocinnamic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-iodocinnamic acid, a key intermediate in organic synthesis and drug development. Understanding its unique spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles that govern the spectral output.

Molecular Structure and Spectroscopic Overview

4-Iodocinnamic acid, with the chemical formula C₉H₇IO₂, possesses a well-defined structure that gives rise to a predictable yet detailed spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring, a trans-alkene moiety (the vinyl group), and a carboxylic acid. The presence of the heavy iodine atom significantly influences the electronic environment and mass, which is clearly reflected in the NMR and MS data.

Caption: Molecular structure of 4-Iodocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For 4-iodocinnamic acid, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is characterized by distinct signals for the aromatic, vinylic, and carboxylic acid protons. The trans configuration of the double bond is confirmed by the large coupling constant between the vinylic protons.

Interpretation and Causality:

-

Carboxylic Acid Proton (COOH): This proton typically appears as a broad singlet far downfield (~12-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent (typically DMSO-d₆ or CDCl₃).

-

Aromatic Protons (C₆H₄): The iodine substitution creates an AA'BB' system. The protons ortho to the iodine (and meta to the vinyl group) are electronically distinct from the protons meta to the iodine (and ortho to the vinyl group). This results in two doublets. The protons ortho to the electron-withdrawing vinyl group will be further downfield.

-

Vinylic Protons (-CH=CH-): These two protons give rise to two doublets. The proton alpha to the carbonyl (Cα-H) is typically upfield relative to the proton beta to the carbonyl (Cβ-H). The key diagnostic feature is their coupling constant (J), which is expected to be in the range of 15-16 Hz, unequivocally indicating a trans geometry.[1]

Table 1: Predicted ¹H NMR Data for 4-Iodocinnamic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~12.5 | Broad Singlet | - | 1H |

| Aromatic (ortho to -CH=CH) | ~7.7 | Doublet | ~8.5 | 2H |

| Aromatic (meta to -CH=CH) | ~7.5 | Doublet | ~8.5 | 2H |

| Cβ-H (beta to COOH) | ~7.6 | Doublet | ~16.0 | 1H |

| Cα-H (alpha to COOH) | ~6.5 | Doublet | ~16.0 | 1H |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 4-iodocinnamic acid, nine distinct signals are expected.

Interpretation and Causality:

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded by the two oxygen atoms and appears furthest downfield (~167 ppm).

-

Vinylic Carbons (-CH=CH-): The two sp² carbons of the alkene bond are found in the typical alkene region. Cβ is generally more deshielded than Cα.

-

Aromatic Carbons (C₆H₄): Four signals are expected for the aromatic ring. The carbon directly bonded to the iodine (C-I) is a key feature. Its chemical shift is significantly influenced by the heavy atom effect and can be found further upfield than expected based solely on electronegativity, often around 95-100 ppm. The other aromatic carbons appear in the 128-140 ppm range.

Table 2: Predicted ¹³C NMR Data for 4-Iodocinnamic Acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~167.5 |

| Cβ | ~142.5 |

| Aromatic C (quaternary, attached to vinyl) | ~134.0 |

| Aromatic CH (ortho to vinyl) | ~130.0 |

| Aromatic CH (meta to vinyl) | ~132.0 |

| Cα | ~121.0 |

| Aromatic C (quaternary, attached to I) | ~98.0 |

Note: Data is estimated based on known values for similar halogenated cinnamic acids.[2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of 4-iodocinnamic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, with its signal defined as 0.00 ppm, ensuring the accuracy of all other chemical shifts.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H or ¹³C and shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

Data Acquisition (¹H): Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 4-iodocinnamic acid is dominated by features from the carboxylic acid and the conjugated system.

Interpretation and Causality:

-

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption band from ~2500 to 3300 cm⁻¹. The breadth is due to extensive hydrogen bonding, where the acid molecules form dimers in the solid state.[3][4]

-

C=O Stretch: A strong, sharp absorption band appears around 1680-1700 cm⁻¹, characteristic of a conjugated carboxylic acid carbonyl group.[3]

-

C=C Stretches: Two distinct C=C stretching vibrations are observed: one for the alkene (~1625 cm⁻¹) and another for the aromatic ring (~1580 cm⁻¹).[3]

-

C-H Bends (Out-of-Plane): A strong band around 980 cm⁻¹ is indicative of the out-of-plane bending of the hydrogens on a trans-disubstituted alkene, providing further confirmation of its stereochemistry.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including the C-I stretch (typically ~500-600 cm⁻¹), which are unique to the molecule as a whole.[5]

Table 3: Key IR Absorption Bands for 4-Iodocinnamic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid Dimer) |

| ~3050 | Medium | Aromatic & Vinylic C-H stretch |

| ~1690 | Strong, Sharp | C=O stretch (Conjugated Carboxylic Acid) |

| ~1625 | Strong | C=C stretch (Alkene) |

| ~1580 | Medium | C=C stretch (Aromatic Ring) |

| ~980 | Strong | =C-H bend (trans-Alkene, Out-of-Plane) |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

-

Sample Application: Place a small amount of the solid 4-iodocinnamic acid powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Interpretation and Causality:

-

Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak will be the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. For 4-iodocinnamic acid (MW = 274.05 g/mol ), this would appear at m/z 273 or 275, respectively.[6] In Electron Ionization (EI), a radical cation M⁺• at m/z 274 would be observed.

-

Fragmentation: The molecular ion is often unstable and breaks apart into smaller, characteristic fragments. The fragmentation process is governed by the formation of the most stable carbocations or radicals.[7] Common losses for cinnamic acid derivatives include:

-

Loss of •OH (17 Da): Formation of an acylium ion.

-

Loss of •COOH (45 Da): Cleavage of the carboxylic acid group.

-

Loss of •I (127 Da): Cleavage of the carbon-iodine bond.

-

Caption: Plausible EI fragmentation pathway for 4-Iodocinnamic Acid.

Table 4: Predicted Key Fragments in Mass Spectrum (EI) of 4-Iodocinnamic Acid

| m/z | Proposed Fragment |

| 274 | [C₉H₇IO₂]⁺• (Molecular Ion) |

| 229 | [C₈H₆I]⁺ (Loss of •COOH) |

| 147 | [C₉H₇O₂]⁺ (Loss of •I) |

| 127 | [I]⁺ (Iodine Cation) |

| 102 | [C₈H₆]⁺ (Iodostyrene cation radical - H) |

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of 4-iodocinnamic acid (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (e.g., nitrogen) assist in desolvation, releasing the analyte ions into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.[8]

Conclusion

The spectroscopic characterization of 4-iodocinnamic acid is a clear-cut process when approached systematically. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability. Together, these techniques provide a robust and self-validating dataset essential for any researcher working with this compound.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 3599788, 4-Iodocinnamic acid. National Center for Biotechnology Information. [Link][6]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link][3]

-

Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal. [Link][8][9]

-

The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Link][2]

-

Wiley-VCH. Supporting Information. [https://media.wiley.com/ δεδομένα/123/50/2-s.pdf]([Link] δεδομένα/123/50/2-s.pdf)[1]

-

ResearchGate. FTIR spectrum of Cinnamic acid. [Link]

-

Flis, J., et al. (2009). Study of hydrogen bond polarized IR spectra of cinnamic acid crystals. Journal of Molecular Structure. [Link][4]

-

How to determine which compound produced the spectra. YouTube. [https://www.youtube.com/watch?v=Fj-0 FFAw-w0]([Link] FFAw-w0)[5]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. 4-Iodocinnamic acid | C9H7IO2 | CID 3599788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Iodocinnamic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, presents a compelling scaffold for scientific investigation in materials science and medicinal chemistry. While its definitive crystal structure remains to be fully elucidated in publicly accessible databases, this technical guide provides a comprehensive overview of its synthesis, known physicochemical properties, and significant potential in drug development. By examining the established biological activities of closely related cinnamic acid analogs, we extrapolate the promising therapeutic avenues for 4-iodocinnamic acid, particularly in oncology and antimicrobial research. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and outlining future directions for the exploration of this intriguing molecule.

Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products with significant biological activities.[1] The simple, yet versatile, structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] The introduction of a halogen atom, such as iodine, onto the phenyl ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for specific intermolecular interactions, such as halogen bonding. This guide focuses on the para-substituted isomer, 4-iodocinnamic acid (Figure 1), a compound of increasing interest in the scientific community.

Figure 1. Chemical Structure of 4-Iodocinnamic Acid.[2]

Synthesis and Purification of 4-Iodocinnamic Acid

The synthesis of 4-iodocinnamic acid is typically achieved through established organic chemistry reactions. A common and effective method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.

Experimental Protocol: Synthesis via Perkin Reaction

This protocol outlines a general procedure for the synthesis of 4-iodocinnamic acid.

Materials:

-

4-Iodobenzaldehyde

-

Acetic anhydride

-

Triethylamine or Sodium Acetate (anhydrous)

-

Malonic acid (for Knoevenagel-Doebner modification)

-

Pyridine (for Knoevenagel-Doebner modification)

-

Piperidine (for Knoevenagel-Doebner modification)

-

Appropriate solvents (e.g., ethanol, water)

-

Hydrochloric acid (for acidification)

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-iodobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

-

Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess acetic anhydride.

-

Purification: The crude product is then subjected to steam distillation to remove unreacted 4-iodobenzaldehyde.

-

Acidification: The resulting aqueous solution is treated with hydrochloric acid to precipitate the 4-iodocinnamic acid.

-

Recrystallization: The crude 4-iodocinnamic acid is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield white to off-white crystals.

Knoevenagel-Doebner Condensation: An Alternative Synthetic Route

An alternative and often high-yielding route is the Knoevenagel-Doebner condensation. This method involves the reaction of 4-iodobenzaldehyde with malonic acid in the presence of a basic catalyst system, typically pyridine and a small amount of piperidine. The reaction is heated, and subsequent decarboxylation of the intermediate yields 4-iodocinnamic acid.

Diagram 1: Synthetic workflows for 4-iodocinnamic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-iodocinnamic acid is crucial for its application in drug development and materials science.

| Property | Value | Source |

| Molecular Formula | C₉H₇IO₂ | [2] |

| Molecular Weight | 274.05 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not definitively reported; expected to be high due to aromaticity and halogen substitution. | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| pKa | Estimated to be around 4.5, similar to other cinnamic acids. |

Crystal Structure: A Frontier for Investigation

As of the latest literature review, a definitive, publicly available crystal structure of 4-iodocinnamic acid has not been reported in major crystallographic databases such as the Cambridge Structural Database (CSD). The determination of its crystal structure through single-crystal X-ray diffraction would be a significant contribution to the field, providing invaluable insights into its solid-state properties.

The Importance of Crystal Structure in Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties, including:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability, solubility, and bioavailability.

-

Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice directly impacts how readily the compound dissolves, which is a key factor in its absorption in the body.

-

Stability: The strength of the intermolecular interactions within the crystal lattice influences the compound's stability to heat, light, and moisture.

-

Mechanical Properties: Properties such as hardness and compressibility are important for the formulation of solid dosage forms like tablets.

Predicted Intermolecular Interactions in the Solid State

Based on the molecular structure of 4-iodocinnamic acid and the known crystal packing of related compounds, several key intermolecular interactions are predicted to play a crucial role in its solid-state assembly:

-

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that 4-iodocinnamic acid molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties, a common motif in the crystal structures of carboxylic acids.

-

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal lattice of 4-iodocinnamic acid, the iodine atom could form halogen bonds with the carbonyl oxygen of a neighboring molecule (I···O), or potentially with the iodine atom of another molecule (I···I).

-

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram 2: Predicted intermolecular interactions in the solid state of 4-iodocinnamic acid.

Therapeutic Potential and Applications in Drug Development

While specific biological studies on 4-iodocinnamic acid are limited in the public domain, the extensive research on other cinnamic acid derivatives provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[3] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. The presence of the iodine atom in 4-iodocinnamic acid could enhance its anticancer activity through several mechanisms:

-

Increased Lipophilicity: The iodine atom increases the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and improving its bioavailability.

-

Halogen Bonding Interactions: The ability to form halogen bonds could enable more specific and stronger interactions with biological targets, such as enzymes or receptors involved in cancer progression.

-

Radiosensitization: Iodinated compounds are known to be effective radiosensitizers in cancer therapy due to the high atomic number of iodine, which enhances the absorption of X-rays.

Antimicrobial Properties

Cinnamic acid and its derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi.[1] The proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation. The introduction of a halogen atom can often enhance the antimicrobial potency of organic compounds. Therefore, 4-iodocinnamic acid is a promising candidate for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Other Potential Applications

Given the diverse biological activities of the cinnamic acid scaffold, 4-iodocinnamic acid may also exhibit:

-

Anti-inflammatory effects: By modulating inflammatory pathways.

-

Antioxidant properties: By scavenging free radicals.

-

Neuroprotective effects: By protecting neurons from damage.

Future Directions and Conclusion

The study of 4-iodocinnamic acid is at a nascent stage, with significant opportunities for further research. The foremost priority is the determination of its single-crystal X-ray structure. This would provide the fundamental data needed to understand its solid-state properties and to perform structure-based drug design.

Key areas for future investigation include:

-

Single-Crystal Growth and X-ray Diffraction: A detailed protocol for growing high-quality single crystals and subsequent structure determination is paramount.

-

Polymorphism Screening: A comprehensive study to identify and characterize different polymorphic forms of 4-iodocinnamic acid.

-

In-depth Biological Evaluation: Systematic in vitro and in vivo studies to validate its predicted anticancer, antimicrobial, and other therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of the iodo-substituent on biological activity.

-

Computational Modeling: Molecular docking and molecular dynamics simulations to predict its binding modes with biological targets.

References

-

PubChem. 4-Iodocinnamic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Controlled Molecular Arrangement of Cinnamic Acid in Layered Double Hydroxide through pi-pi Interaction for Controlled Release. [Link]

-

MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

-

MDPI. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

-

Cheméo. Chemical Properties of 2-Iodocinnamic acid (CAS 1643-34-1). [Link]

-

ResearchGate. Where can I find cif files for organic compounds?. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

PubMed. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. [Link]

-

PubChem. 4-Chlorocinnamic acid. [Link]

-

Crystallography Open Database. Search results for P 4/n m m :2. [Link]

-

Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

-

PMC. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

-

PubMed. Drug-polymer intermolecular interactions in hot-melt extruded solid dispersions. [Link]

-

MDPI. Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. [Link]

-

Cheméo. Chemical Properties of 4-Fluorocinnamic acid (CAS 459-32-5). [Link]

-

Chemical Communications (RSC Publishing). Single crystal to single crystal [2+2] photoreactions in chloride and sulphate salts of 4-amino-cinnamic acid via solid-solution formation: a structural and kinetic study. [Link]

-

ResearchGate. Single crystal to single crystal [2+2] photoreactions in chloride and sulphate salts of 4-amino-cinnamic acid via solid-solution formation: A structural and kinetic study. [Link]

-

CrystEngComm (RSC Publishing). Properties and growth of large single crystals of one-dimensional organic lead iodine perovskite. [Link]

-

ResearchGate. Solution Growth of 4-Inch Diameter SiC Single Crystal Using Si-Cr Based Solvent. [Link]

Sources

An In-Depth Technical Guide to 4-Iodocinnamic Acid for Advanced Research

Introduction: The Strategic Importance of 4-Iodocinnamic Acid

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a highly versatile molecule in synthetic chemistry and materials science.[1][2] Its structure, which combines a reactive carboxylic acid, a propenoic acid linker, and an iodinated phenyl ring, provides a unique trifecta of chemical functionality. The iodine atom, in particular, serves as a powerful synthetic handle for carbon-carbon bond formation via cross-coupling reactions, making it an invaluable precursor for the synthesis of complex organic molecules.[3]

This guide moves beyond a simple recitation of data to explain the causality behind its utility, providing a robust framework for its application in advanced research settings, from targeted drug design to the engineering of novel materials. The information presented herein is designed to be self-validating, grounding key claims and protocols in authoritative sources to ensure scientific integrity.

Core Physicochemical & Structural Properties

The precise molecular characteristics of 4-Iodocinnamic acid are fundamental to its application. Its molecular formula is C₉H₇IO₂.[1][4][5][6] This composition results in a molecular weight of approximately 274.06 g/mol .[1][4][6][7] These foundational data points are critical for stoichiometric calculations in synthesis and for analytical characterization.

A summary of its key properties is provided below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇IO₂ | [1][4][5][6] |

| Molecular Weight | 274.06 g/mol | [1][4][6][7] |

| IUPAC Name | 3-(4-iodophenyl)prop-2-enoic acid | [4] |

| CAS Number | 34633-09-5 | [1][4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 270-271 °C | [6] |

| Boiling Point (Predicted) | 362.0 ± 25.0 °C | [6] |

| Density (Predicted) | 1.862 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.37 ± 0.10 | [6] |

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of 4-Iodocinnamic acid are paramount for its effective use. The most common and efficient laboratory synthesis is the Knoevenagel condensation.

Synthesis via Knoevenagel Condensation

This reaction provides a direct and often high-yielding route from commercially available starting materials. The choice of a basic catalyst and a suitable solvent system is critical for driving the reaction to completion and minimizing side products.

-

Reactants : 4-Iodobenzaldehyde and Malonic acid.[7]

-

Catalyst/Solvent : Pyridine is often used as both the solvent and the base, as its basicity is sufficient to deprotonate malonic acid, initiating the condensation, while its boiling point allows for thermal promotion of the reaction.

-

Mechanism : The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-iodobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-spectroscopic approach is standard practice.

-

¹H NMR (Proton NMR) : The proton NMR spectrum is highly diagnostic. Key signals include two doublets in the aromatic region (typically ~7.6-7.8 ppm) corresponding to the protons on the iodinated phenyl ring, and two doublets in the vinylic region (~6.5 and ~7.5 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of the trans (E) configuration of the double bond.

-

¹³C NMR (Carbon NMR) : The carbon spectrum will show nine distinct signals. Notable peaks include the carboxylic acid carbonyl (~167 ppm), the carbons of the double bond (~120-145 ppm), and the aromatic carbons, including the carbon directly bonded to the iodine atom, which appears at a characteristic upfield shift (~95 ppm).[8]

-

FT-IR (Infrared Spectroscopy) : The IR spectrum provides functional group confirmation. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), a C=C stretch from the alkene (~1625 cm⁻¹), and C-H stretches from the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. The molecular ion peak (M+) should be observed at m/z ≈ 274, corresponding to the molecular weight of C₉H₇IO₂.

Key Applications in Research and Drug Development

The utility of 4-Iodocinnamic acid stems from its pre-functionalized structure, making it a valuable building block in several advanced applications.

Precursor in Cross-Coupling Reactions

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making 4-Iodocinnamic acid an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward installation of new aryl, vinyl, or alkynyl groups at the 4-position, providing a powerful route to complex molecular architectures. This strategy is frequently employed in the synthesis of potential pharmaceutical agents and functional organic materials.

Role in Supramolecular Chemistry and Crystallography

The rigid, planar structure and the presence of a carboxylic acid group make 4-Iodocinnamic acid an excellent component for building supramolecular assemblies through hydrogen bonding. Furthermore, the heavy iodine atom is a significant asset in X-ray crystallography. It acts as a strong anomalous scatterer, which can be crucial for solving the phase problem during structure determination of complex molecules and protein-ligand complexes.

Development of Bioactive Compounds

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9] 4-Iodocinnamic acid serves as a key intermediate for synthesizing novel derivatives where the iodine can be replaced with other functional groups to modulate biological activity and pharmacokinetic properties.[3][10] For instance, it has been investigated for its potential cytotoxicity against cancer cells.[1]

Standard Experimental Protocol: Suzuki Coupling

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction using 4-Iodocinnamic acid.

Objective: To synthesize 4'-(carboxyethenyl)-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

-

4-Iodocinnamic acid

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) / Water (e.g., 4:1 mixture)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Iodocinnamic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.

-

Solvent Addition : Degas the DMF/water solvent mixture by bubbling with nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask. Rationale: Degassing removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reaction : Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup : Cool the reaction mixture to room temperature. Acidify with 1M HCl until the pH is ~2-3, which will precipitate the dicarboxylic acid product.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers with water, then with brine. Rationale: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.2.

Conclusion

4-Iodocinnamic acid is more than a simple chemical compound; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility afforded by the carbon-iodine bond make it an indispensable resource for chemists in drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge and practical insights necessary for its effective and innovative application.

References

-

PubChem. (n.d.). 4-Iodocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Iodocinnamic acid (CAS 1643-34-1). Retrieved from [Link]

-

Gcilitshana, O., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(15), 4933. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

Cotelle, P., & Catteau, J. P. (1998). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 3(4), 132-138. Retrieved from [Link]

-

da Silva, A. F., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 4. 4-Iodocinnamic acid | C9H7IO2 | CID 3599788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 4-IODOCINNAMIC ACID CAS#: 34633-09-5 [amp.chemicalbook.com]

- 7. 4-IODOCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. 3-IODOCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Iodocinnamic Acid: Synthesis, Bioactivity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodocinnamic acid, a halogenated derivative of the naturally occurring organic compound cinnamic acid, is emerging as a molecule of significant interest within the scientific community. Its structural features, particularly the presence of an iodine atom on the phenyl ring, confer unique physicochemical properties that translate into a diverse range of biological activities. This guide provides an in-depth exploration of 4-Iodocinnamic acid, from its chemical synthesis to its potential applications in oncology and microbiology, with a focus on the underlying mechanisms of action and practical experimental protocols.

CAS Number Lookup

The Chemical Abstracts Service (CAS) Registry Number for 4-Iodocinnamic acid is 34633-09-5 .[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Iodocinnamic acid is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-(4-iodophenyl)prop-2-enoic acid | [2] |

| Synonyms | 3-(4-Iodophenyl)acrylic acid, p-Iodocinnamic acid | [1][2] |

| Molecular Formula | C₉H₇IO₂ | [1][2] |

| Molecular Weight | 274.06 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Slightly soluble in water, soluble in many organic solvents.[3] | |

| SMILES | C1=CC(=CC=C1C=CC(=O)O)I | [2] |

| InChIKey | NIDLJAPEZBFHGP-UHFFFAOYSA-N | [2] |

Synthesis of 4-Iodocinnamic Acid

The synthesis of 4-Iodocinnamic acid can be achieved through several established organic reactions. The choice of method often depends on the desired yield, purity, and available starting materials. Two common and effective synthetic routes are the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[4] In the context of 4-Iodocinnamic acid, this reaction involves the condensation of 4-iodobenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[5][6][7]

Caption: General scheme of the Perkin reaction for 4-Iodocinnamic acid synthesis.

Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile method for synthesizing substituted alkenes.[8] For 4-Iodocinnamic acid, this involves the coupling of an aryl halide (4-iodo-substituted benzene derivative) with an alkene (acrylic acid) in the presence of a palladium catalyst and a base.[9][10]

Caption: Conceptual workflow of the Heck reaction for 4-Iodocinnamic acid synthesis.

Biological Activities and Therapeutic Potential

Cinnamic acid and its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of a halogen, such as iodine, can significantly modulate these activities.

Anticancer Activity

Emerging evidence suggests that 4-Iodocinnamic acid possesses potent cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death.[1][11]

Mechanism of Action: Induction of Apoptosis

Cinnamic acid derivatives have been shown to induce apoptosis through multiple pathways, often involving DNA damage and the activation of the caspase cascade.[1][11] While the specific signaling pathways for 4-Iodocinnamic acid are still under investigation, the general mechanism for related compounds involves:

-

Induction of DNA Damage: Leading to the inhibition of DNA synthesis.[1][11]

-